

# Spectroscopic Profile of 2-Methyl-1-dodecanol: A Technical Guide

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## Compound of Interest

Compound Name: 2-Methyl-1-dodecanol

Cat. No.: B7894582

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the branched-chain fatty alcohol, **2-Methyl-1-dodecanol**. This document is intended to serve as a valuable resource for researchers and professionals involved in drug development, materials science, and chemical analysis by presenting key spectroscopic data (Nuclear Magnetic Resonance - NMR, Infrared - IR, and Mass Spectrometry - MS), detailed experimental protocols, and a logical workflow for spectral acquisition and analysis.

## Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **2-Methyl-1-dodecanol**. It is important to note that while the Mass Spectrometry data is based on experimental findings, the NMR and IR data are predicted and should be used as a reference for spectral interpretation.

### Table 1: Predicted $^1\text{H}$ NMR Data ( $\text{CDCl}_3$ , 500 MHz)

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~3.45	d	2H	H-1 (CH <sub>2</sub> OH)
~1.65	m	1H	H-2 (CH)
~1.2-1.4	m	18H	H-3 to H-11 (CH <sub>2</sub> )
~0.88	t	3H	H-12 (CH <sub>3</sub> )
~0.85	d	3H	C2-CH <sub>3</sub>

**Table 2: Predicted <sup>13</sup>C NMR Data (CDCl<sub>3</sub>, 125 MHz)**

Chemical Shift (ppm)	Assignment
~68.5	C-1 (CH <sub>2</sub> OH)
~38.0	C-2 (CH)
~33.5	C-3 (CH <sub>2</sub> )
~31.9	C-10 (CH <sub>2</sub> )
~29.7	C-4 to C-9 (CH <sub>2</sub> )
~26.5	C-11 (CH <sub>2</sub> )
~22.7	C-12 (CH <sub>3</sub> )
~16.5	C2-CH <sub>3</sub>
~14.1	C-12 (CH <sub>3</sub> )

**Table 3: Predicted IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3330	Strong, Broad	O-H stretch
~2955, ~2925, ~2855	Strong	C-H stretch (asymmetric and symmetric)
~1465	Medium	C-H bend (methylene and methyl)
~1380	Medium	C-H bend (methyl)
~1057	Strong	C-O stretch (primary alcohol)
~722	Weak	CH <sub>2</sub> rocking

**Table 4: GC-MS Data for (S)-2-Methyl-1-dodecanol**

m/z	Relative Intensity	Assignment (Predicted Fragmentation)
57	High	C <sub>4</sub> H <sub>9</sub> <sup>+</sup> (t-butyl cation)
41	Medium	C <sub>3</sub> H <sub>5</sub> <sup>+</sup> (allyl cation)
55	Medium	C <sub>4</sub> H <sub>7</sub> <sup>+</sup>
M-18	Low	[M-H <sub>2</sub> O] <sup>+</sup> (dehydration)
M-43	Low	[M-C <sub>3</sub> H <sub>7</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented. These protocols are generalized for long-chain alcohols and can be adapted for **2-Methyl-1-dodecanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Dissolve approximately 10-20 mg of **2-Methyl-1-dodecanol** in ~0.6 mL of deuterated chloroform ( $\text{CDCl}_3$ ).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the sample is free of any particulate matter.

#### $^1\text{H}$ NMR Acquisition:

- Spectrometer: 500 MHz NMR spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Standard single-pulse sequence
- Number of Scans: 16-32
- Relaxation Delay: 1-2 seconds
- Spectral Width: 0-12 ppm
- Referencing: Tetramethylsilane (TMS) at 0.00 ppm

#### $^{13}\text{C}$ NMR Acquisition:

- Spectrometer: 125 MHz NMR spectrometer
- Solvent:  $\text{CDCl}_3$
- Temperature: 298 K
- Pulse Sequence: Proton-decoupled pulse sequence
- Number of Scans: 1024-4096 (or more, depending on sample concentration)
- Relaxation Delay: 2-5 seconds

- Spectral Width: 0-220 ppm
- Referencing:  $\text{CDCl}_3$  at 77.16 ppm

## Infrared (IR) Spectroscopy

### Sample Preparation:

- For neat liquid analysis, a drop of **2-Methyl-1-dodecanol** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

### FT-IR Acquisition:

- Spectrometer: Fourier Transform Infrared (FT-IR) spectrometer with an ATR accessory
- Mode: Transmittance or Absorbance
- Spectral Range: 4000-400  $\text{cm}^{-1}$
- Resolution: 4  $\text{cm}^{-1}$
- Number of Scans: 16-32
- Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis.

## Gas Chromatography-Mass Spectrometry (GC-MS)

### Sample Preparation:

- Prepare a dilute solution of **2-Methyl-1-dodecanol** in a volatile solvent such as dichloromethane or hexane (e.g., 1 mg/mL).

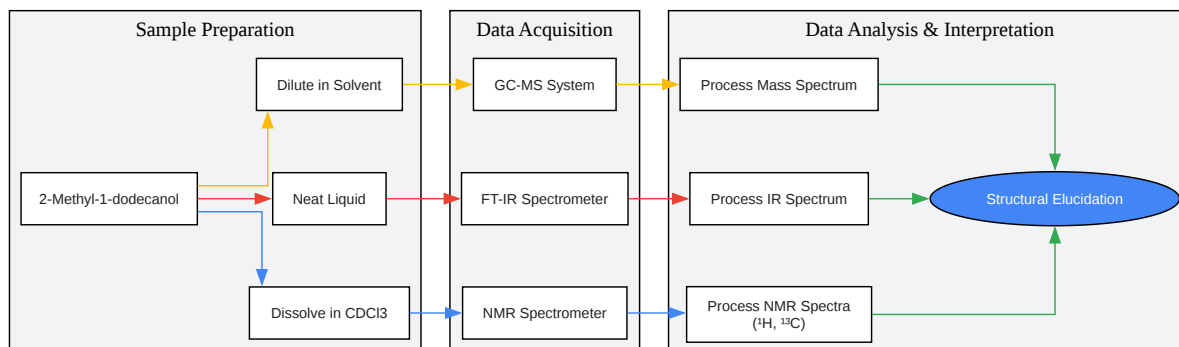
### GC-MS Acquisition:

- Gas Chromatograph: Equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25  $\mu\text{m}$ ).
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Injection: 1  $\mu$ L of the sample is injected in splitless mode.
- Inlet Temperature: 250  $^{\circ}$ C.
- Oven Temperature Program:
  - Initial temperature: 50  $^{\circ}$ C, hold for 2 minutes.
  - Ramp to 250  $^{\circ}$ C at a rate of 10  $^{\circ}$ C/min.
  - Hold at 250  $^{\circ}$ C for 5 minutes.
- Mass Spectrometer:
  - Ionization Mode: Electron Ionization (EI) at 70 eV.
  - Source Temperature: 230  $^{\circ}$ C.
  - Quadrupole Temperature: 150  $^{\circ}$ C.
  - Scan Range: m/z 40-500.

## Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Methyl-1-dodecanol**.



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Caption: Workflow for Spectroscopic Analysis of **2-Methyl-1-dodecanol**.

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